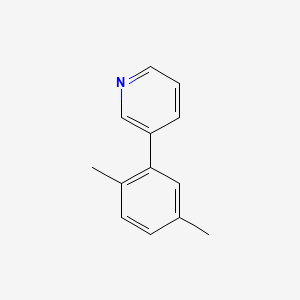

3-(2,5-Dimethylphenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)pyridine |

InChI |

InChI=1S/C13H13N/c1-10-5-6-11(2)13(8-10)12-4-3-7-14-9-12/h3-9H,1-2H3 |

InChI Key |

XIDYWLKFONVFCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 2,5 Dimethylphenyl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Palladium catalysis is the preeminent tool for forging aryl-pyridine bonds. These reactions typically involve the coupling of a pyridine (B92270) derivative (often a halopyridine) with an aryl-organometallic reagent. The choice of reaction—Suzuki, Stille, or Negishi—depends on factors like substrate availability, functional group tolerance, and desired reaction conditions.

The Suzuki-Miyaura reaction is one of the most widely used methods for synthesizing biaryl compounds, owing to its operational simplicity, the commercial availability and stability of boronic acid reagents, and its tolerance of a wide range of functional groups. nih.gov The general approach for synthesizing 3-(2,5-Dimethylphenyl)pyridine involves the palladium-catalyzed coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with (2,5-dimethylphenyl)boronic acid.

The reaction conditions are critical for success, particularly because the electron-deficient nature of the pyridine ring can pose challenges. A typical catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 3-halopyridine, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 3-arylpyridine product and regenerate the catalyst. yonedalabs.com A variety of palladium sources, ligands, bases, and solvent systems have been developed to optimize this transformation for different pyridine substrates. mdpi.commdpi.com For instance, a highly efficient, ligand-free Suzuki reaction has been developed for the synthesis of 3,5-dichloro-2-arylpyridines in aqueous media using palladium acetate (B1210297) as the catalyst source. mdpi.com In a related synthesis, 3,5-bis(2,5-dimethylphenyl)pyridine was successfully synthesized from 3,5-dibromopyridine (B18299) via a Pd(0) catalyzed cross-coupling reaction, demonstrating the viability of this method for creating multiple C-C bonds on the pyridine core. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Catalyst / Precatalyst | Ligand | Base | Solvent | Substrate Example | Yield | Reference |

| Pd(OAc)₂ | None | Na₂CO₃ | H₂O/DMF | 2,3,5-Trichloropyridine | Good | mdpi.com |

| Pyridine-pyrazole/Pd(II) complex | N/A | Various | Water/Ethanol | 4'-Bromoacetophenone | Excellent | mdpi.com |

| PdCl₂(dtbpf) | N/A | CsOAc | DMF | 3-Chloro-5-oxadiazol-2-yl Pyridine | 90% | researchgate.net |

| Pd(0) | Not specified | Not specified | Not specified | 3,5-Dibromopyridine | Not specified | researchgate.net |

While the Suzuki reaction is prevalent, Negishi and Stille couplings are powerful alternatives for arylpyridine synthesis.

The Stille coupling utilizes organotin reagents (stannanes) and is known for its high reactivity, sometimes succeeding where Suzuki couplings fail. mdpi.com A notable advancement is the development of a palladacycle-catalyzed Stille cross-coupling reaction specifically for the facile synthesis of 3-arylpyridine derivatives from 3-alkylstannylpyridines and various aryl halides. researchgate.netresearchgate.netscilit.com However, the primary drawback of this method is the toxicity and hazardous nature of the organotin compounds and byproducts. mdpi.com

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes but less reactive than organolithium or Grignard reagents, striking a useful balance of reactivity and functional group tolerance. wikipedia.orgorgsyn.org The reaction allows for the coupling of sp², sp³, and sp carbon atoms, making it highly versatile. wikipedia.org The synthesis of 3-arylpyridines can be achieved by coupling a 3-pyridylzinc halide with an aryl halide or, conversely, an arylzinc halide with a 3-halopyridine. This method is particularly valuable for preparing complex heterocyclic structures. mdpi.comorgsyn.org

Table 2: Comparison of Major Cross-Coupling Reactions for Arylpyridine Synthesis

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity, high stability of reagents, broad functional group tolerance. nih.gov | Can be sensitive to steric hindrance; boronic acids can undergo side reactions. |

| Stille | Organotin (R-SnR'₃) | High reactivity, tolerant of many functional groups, insensitive to moisture. mdpi.com | High toxicity of tin reagents and byproducts. mdpi.com |

| Negishi | Organozinc (R-ZnX) | High reactivity, excellent functional group tolerance, high versatility (sp, sp², sp³). wikipedia.orgorgsyn.org | Reagents are moisture and air-sensitive, often requiring in-situ preparation. orgsyn.org |

The success of palladium-catalyzed cross-coupling reactions, especially with challenging substrates like chloropyridines, is intimately tied to ligand and catalyst design. nih.gov The electron-deficient nature of the pyridine ring requires a palladium center that is sufficiently electron-rich to readily undergo oxidative addition.

To achieve this, sterically hindered and strongly electron-donating phosphine (B1218219) ligands are often employed. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines like XPhos and DavePhos increase the electron density on the palladium(0) center, facilitating the difficult oxidative addition step, particularly with less reactive aryl chlorides. nih.gov

Table 3: Selected Ligands for Palladium-Catalyzed Coupling of Pyridine Derivatives

| Ligand Class | Example(s) | Key Feature(s) | Application/Advantage | Reference |

| Bulky Monophosphines | P(t-Bu)₃ | Strong σ-donors, sterically demanding. | Overcomes low reactivity of aryl chlorides. | nih.gov |

| Biaryl Phosphines | XPhos, DavePhos | Electron-rich, sterically bulky. | Enhances catalyst activity and stability for challenging couplings. | nih.gov |

| Diphosphines | Xantphos | Large "bite angle". | Promotes reductive elimination, improving catalytic efficiency. | rsc.org |

| Pyridine-based | 4-Substituted Pyridines | Tunable basicity. | Catalyst activity can be modulated by ligand electronics. | acs.org |

| N-Heterocyclic Carbenes (NHCs) | PEPPSI-iPr | Strong σ-donors. | Forms robust, highly active catalysts. | yonedalabs.com |

Carbon-Hydrogen (C-H) Activation Approaches to 3-Arylpyridine Synthesis

A more contemporary and atom-economical alternative to traditional cross-coupling is the direct functionalization of carbon-hydrogen bonds. This approach avoids the need to pre-install leaving groups (like halides) or organometallic functions, streamlining the synthetic process.

Rhodium catalysts have emerged as powerful tools for C-H activation. oup.com While many early examples required a directing group at the 2-position of the pyridine to guide the catalyst and activate a C-H bond on a tethered aryl group, rsc.orgnih.gov significant progress has been made toward the direct C-H arylation of the pyridine ring itself. Research has demonstrated that rhodium(I) catalysts can achieve direct ortho-arylation of 2-arylpyridines. chinesechemsoc.org More pertinently, methods for the direct arylation of pyridine heterocycles have been developed, with some systems showing selectivity for the C3-position, offering a direct route to the desired 3-arylpyridine scaffold. researchgate.net

Direct arylation encompasses a range of strategies aimed at coupling an aryl unit directly onto a pyridine C-H bond. This field has seen rapid development, offering novel pathways that bypass classical cross-coupling partners.

One sophisticated strategy involves the use of a transient activator. Here, the pyridine nitrogen is temporarily methylated in situ, which significantly increases the acidity of the ring's C-H protons. This activation facilitates a palladium-catalyzed C-H arylation process, after which the methyl group is removed to regenerate the arylated pyridine. acs.orgntu.edu.sg While often selective for the C2 and C6 positions, this method highlights the power of transient modification to control reactivity. acs.orgntu.edu.sg

More targeted approaches have achieved the highly desirable C3-arylation. A key example is a nickel-catalyzed method that accomplishes the direct C3-arylation of pyridinium (B92312) ions, providing a novel and efficient route to valuable 3-arylpyridine frameworks. rsc.org There are also reports of palladium-catalyzed C-H arylation of pyridines with aryl triflates that occur with regioselectivity at the C3 position. oup.com These methods represent the cutting edge of pyridine functionalization, offering high efficiency and regiocontrol. nih.gov

Multi-Step Synthesis from Precursors

Multi-step synthetic sequences offer a reliable and highly adaptable route to this compound. These strategies typically involve the separate construction or modification of the pyridine heterocycle, followed by the introduction of the 2,5-dimethylphenyl group. This modular approach allows for precise control over the final structure.

The foundational step in many syntheses is the construction of the pyridine ring itself. Classical condensation reactions provide a powerful toolkit for assembling the heterocyclic core from acyclic precursors. One prominent method is the Kröhnke pyridine synthesis or related methodologies, which build the pyridine ring from components that can be later functionalized.

The general principle involves the reaction of a 1,5-dicarbonyl compound, or a synthetic equivalent, with an ammonia (B1221849) source, typically ammonium (B1175870) acetate, to induce cyclization and subsequent aromatization. For instance, an α,β-unsaturated carbonyl compound can react with a β-enaminone under heating with ammonium acetate. The mechanism proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes intramolecular condensation with ammonia, followed by dehydration and oxidation to yield the stable aromatic pyridine ring.

The most prevalent and efficient method for introducing the 2,5-dimethylphenyl group onto a pre-formed pyridine ring is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the requisite boronic acid reagents.

In this approach, a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) is coupled with (2,5-dimethylphenyl)boronic acid. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand. A base is essential for activating the boronic acid and facilitating the transmetalation step of the catalytic cycle.

Research has demonstrated that the choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. For instance, using a palladium catalyst with bulky, electron-rich phosphine ligands can enhance the efficiency of the oxidative addition and reductive elimination steps, particularly when using less reactive aryl chlorides. The data below summarizes typical conditions for the Suzuki-Miyaura synthesis of this compound.

| Pyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | (2,5-Dimethylphenyl)boronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 M aq.) | Toluene | 100 | 92 |

| 3-Chloropyridine | (2,5-Dimethylphenyl)boronic acid | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 88 |

| 3-Bromopyridine | (2,5-Dimethylphenyl)boronic acid | PdCl₂(dppf) (2 mol%) | K₂CO₃ | DMF / H₂O (4:1) | 90 | 95 |

Iron-Catalyzed Cyclization Approaches for Symmetrical Pyridines

In contrast to multi-step syntheses, transition-metal-catalyzed cycloaddition reactions offer a more atom-economical route to construct substituted pyridines in a single step. While these methods have historically been prominent for synthesizing symmetrical pyridines, recent advancements have enabled their application to unsymmetrical targets. Iron, being an earth-abundant and less toxic metal, has emerged as a sustainable alternative to noble metal catalysts like cobalt or rhodium for these transformations.

The primary strategy involves an iron-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile. The reaction mechanism is thought to proceed via the formation of an iron-metallacyclopentadiene intermediate from two alkyne units. This intermediate then undergoes insertion of the nitrile (C≡N) bond, followed by reductive elimination to release the aromatic pyridine product and regenerate the active iron catalyst.

The synthesis of an unsymmetrical pyridine like this compound using this method presents a significant regioselectivity challenge. It would require the controlled cycloaddition of two different, simple alkynes (e.g., acetylene (B1199291) and propyne) with 2,5-dimethylbenzonitrile. The catalyst and reaction conditions must precisely control the order of substrate incorporation to favor the formation of the desired 3-substituted isomer over other possible regioisomers. Research in this area focuses on designing specific iron-ligand complexes that can overcome these regiochemical hurdles. While often applied to symmetrical systems for simplicity, the fundamental methodology holds potential for the direct synthesis of complex pyridines.

| Alkyne 1 | Alkyne 2 | Nitrile Source | Iron Catalyst System | Potential Product | Key Challenge |

|---|---|---|---|---|---|

| Acetylene | Propyne | 2,5-Dimethylbenzonitrile | FeCl₃ / Reductant / Ligand | 3-(2,5-Dimethylphenyl)-5-methylpyridine | Controlling regioselectivity |

| Ethynyltrimethylsilane | Acetylene | 2,5-Dimethylbenzonitrile | Fe(acac)₃ / Ligand | Precursor to this compound | Managing multiple isomeric products |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 2,5 Dimethylphenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(2,5-Dimethylphenyl)pyridine in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to aromatic and aliphatic protons. The aromatic region, typically observed between δ 6.5-8.5 ppm, contains signals from the protons on both the pyridine (B92270) and the dimethylphenyl rings. libretexts.org Protons on the pyridine ring are expected to resonate at lower fields due to the electron-withdrawing effect of the nitrogen atom. chemicalbook.comresearchgate.net Specifically, the proton at the C2 position is anticipated to be the most deshielded. The three protons on the trisubstituted dimethylphenyl ring would exhibit splitting patterns consistent with their relative positions. wisc.edu

The aliphatic region of the spectrum is simpler, showing two distinct singlets corresponding to the two methyl groups attached to the phenyl ring. The integration of these signals would confirm the presence of three protons for each methyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound. Note: These are predicted values based on standard substituent effects; actual experimental values may vary.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Py) | 8.5 - 8.7 | d | ~2.0 |

| H-6 (Py) | 8.4 - 8.6 | dd | ~4.8, 1.5 |

| H-4 (Py) | 7.6 - 7.8 | dt | ~7.8, 2.0 |

| H-5 (Py) | 7.2 - 7.4 | dd | ~7.8, 4.8 |

| H-3', H-4' (Ph) | 7.0 - 7.2 | m | - |

| H-6' (Ph) | 7.0 - 7.1 | s | - |

| 2-CH₃ (Ph) | 2.3 - 2.4 | s | - |

| 5-CH₃ (Ph) | 2.2 - 2.3 | s | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. A total of 13 distinct signals are expected, corresponding to the 11 aromatic carbons and two aliphatic methyl carbons. Carbons within the pyridine ring typically resonate in the δ 120-150 ppm range, with the carbons adjacent to the nitrogen (C2 and C6) appearing at the downfield end of this range. chemicalbook.com The carbons of the dimethylphenyl ring also absorb within the aromatic region (δ 120-145 ppm). libretexts.org The two methyl carbons are expected to produce sharp signals in the aliphatic region, typically around δ 20-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound. Note: These are predicted values; actual experimental values may vary.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Py) | 148 - 152 |

| C-6 (Py) | 147 - 151 |

| C-4 (Py) | 134 - 138 |

| C-3 (Py) | 133 - 137 |

| C-5 (Py) | 122 - 125 |

| C-1' (Ph) | 138 - 142 |

| C-2' (Ph) | 135 - 139 |

| C-5' (Ph) | 136 - 140 |

| C-3' (Ph) | 130 - 133 |

| C-4' (Ph) | 128 - 131 |

| C-6' (Ph) | 127 - 130 |

| 2-CH₃ (Ph) | 20 - 22 |

| 5-CH₃ (Ph) | 19 - 21 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, HETCOR) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals identified in the 1D spectra and confirming the connectivity between the pyridine and dimethylphenyl rings.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6) and on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. uvic.ca For this compound, the key HMBC correlation would be between the pyridine protons (H-2 and H-4) and the carbon of the phenyl ring to which the pyridine is attached (C-1'). This observation provides unequivocal proof of the covalent link between the two aromatic systems. Further correlations from the methyl protons to the carbons of the phenyl ring would confirm their positions.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crystallographic Parameters and Unit Cell Analysis

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, a hypothetical analysis would yield fundamental crystallographic data. This data includes the crystal system (e.g., monoclinic, orthorhombic), the space group which describes the symmetry of the crystal, and the unit cell dimensions (a, b, c, α, β, γ). The number of molecules within the unit cell (Z) would also be determined. nih.govresearchgate.net

Interactive Data Table: Representative Crystallographic Parameters Determined by XRD.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | C₁₃H₁₃N | To be confirmed |

| Formula Weight | 183.25 g/mol | To be confirmed |

| Crystal System | The geometric class of the crystal lattice. | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/n |

| a, b, c [Å] | Unit cell dimensions. | To be determined |

| α, β, γ [°] | Unit cell angles. | To be determined |

| Volume [ų] | Volume of the unit cell. | To be determined |

| Z | Number of molecules per unit cell. | e.g., 4 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (C₁₃H₁₃N), the molecular ion peak (M⁺•) would be expected at an m/z corresponding to its molecular weight, approximately 183.25 g/mol .

Upon electron impact ionization, the molecular ion is formed, which then undergoes fragmentation. The fragmentation pathways are predictable based on the structure of the molecule, involving the cleavage of the weakest bonds and the formation of stable carbocations and radical species. For this compound, key fragmentation patterns would likely involve:

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups from the dimethylphenyl ring would result in a fragment ion at [M-15]⁺. This is a common fragmentation for methylated aromatic compounds.

Loss of a hydrogen atom (•H): Formation of an [M-1]⁺ ion is often observed, leading to a more stabilized cyclic ion.

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the pyridyl and dimethylphenyl cations or radical cations, depending on where the charge is retained.

Ring fragmentation: The pyridine and benzene (B151609) rings themselves can undergo complex fragmentation, leading to smaller charged species.

A hypothetical fragmentation pattern is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [C₁₃H₁₃N]⁺• | Molecular Ion | 183 |

| [C₁₂H₁₀N]⁺ | [M - CH₃]⁺ | 168 |

| [C₁₃H₁₂N]⁺ | [M - H]⁺ | 182 |

| [C₅H₄N]⁺ | Pyridyl cation | 78 |

| [C₈H₉]⁺ | Dimethylphenyl cation | 105 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is invaluable for confirming the identity of a compound and distinguishing it from isomers. For this compound, HRMS would confirm the molecular formula C₁₃H₁₃N by providing a highly accurate mass measurement of the molecular ion. This technique is crucial for differentiating it from other compounds with the same nominal mass. For instance, a high-resolution instrument could easily distinguish the [M+H]⁺ ion of the target compound from that of an isobaric species containing different elements.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group and Conformational Studies

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl groups, expected in the 2980-2850 cm⁻¹ range.

Aromatic C=C and C=N stretching: These vibrations from both rings would appear in the 1600-1400 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These modes provide information about the substitution pattern on the aromatic rings and appear at lower frequencies.

Comparison of Experimental and Calculated Vibrational Frequencies

A representative table comparing hypothetical experimental and calculated vibrational frequencies is shown below.

| Vibrational Mode | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical Experimental FT-Raman (cm⁻¹) | Hypothetical Calculated (DFT) (cm⁻¹) |

| Aromatic C-H stretch | 3050 | 3052 | 3055 |

| CH₃ asymmetric stretch | 2960 | 2962 | 2965 |

| CH₃ symmetric stretch | 2870 | 2871 | 2875 |

| Aromatic C=C/C=N stretch | 1595 | 1598 | 1600 |

| Aromatic C=C stretch | 1480 | 1482 | 1485 |

| C-H in-plane bend | 1240 | 1241 | 1245 |

| C-H out-of-plane bend | 830 | 832 | 835 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of both the pyridine and the substituted benzene chromophores. The electronic transitions are typically categorized as π → π* and n → π* transitions.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy, intense absorptions. The conjugation between the pyridine and dimethylphenyl rings would likely cause a red shift (shift to longer wavelength) of these bands compared to the individual, unconjugated chromophores.

n → π transitions:* These involve the excitation of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions.

The UV-Vis spectrum would likely exhibit strong absorption bands in the UV region, characteristic of the aromatic systems. The exact position and intensity of these bands would be influenced by the degree of electronic conjugation between the two rings and the effect of the methyl substituents on the phenyl ring.

A hypothetical table of electronic transitions is provided below.

| Electronic Transition | Hypothetical Wavelength (λmax, nm) | Description |

| π → π | ~250 | High-intensity transition associated with the conjugated aromatic system. |

| n → π | ~280 | Lower-intensity transition involving the nitrogen lone pair electrons of the pyridine ring. |

Theoretical and Computational Chemistry Investigations of 3 2,5 Dimethylphenyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has been a primary tool for elucidating the molecular properties of 3-(2,5-dimethylphenyl)pyridine and its derivatives. DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p), have been instrumental in predicting various molecular characteristics. researchgate.netmdpi.comnih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of pyridine (B92270) derivatives is a fundamental step in computational analysis. mdpi.comnih.govresearchgate.net For related pyridine compounds, DFT calculations have been used to determine the most stable conformation by performing geometry optimization. mdpi.comresearchgate.net Frequency calculations are subsequently carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com For instance, in studies of similar pyridine derivatives, geometry optimizations were performed using the GAUSSIAN 09 software at the B3LYP/6-31G(d,p) level of DFT. mdpi.comresearchgate.net This process is crucial for obtaining a reliable starting point for all subsequent property calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic properties and reactivity of molecules. mdpi.comajchem-a.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. mdpi.comajchem-a.com A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com

For a series of pyridine derivatives, FMO analysis was conducted at the B3LYP/6-31G(d,p) level of theory. mdpi.com The calculated HOMO-LUMO energy gaps for these compounds were found to be in the range of approximately 4.13 to 5.0 eV. mdpi.com This analysis helps in understanding the electronic transitions and potential bioactivity of the molecules. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Series of Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2a | -5.51 | -0.69 | 4.82 |

| 2b | -5.51 | -0.65 | 4.86 |

| 2c | -5.39 | -0.76 | 4.63 |

| 2d | -6.04 | -1.42 | 4.62 |

| 2e | -6.12 | -1.56 | 4.56 |

| 2f | -5.38 | -0.74 | 4.64 |

| 2g | -5.92 | -1.79 | 4.13 |

| 2h | -5.8 | -1.1 | 4.7 |

| 2i | -6.16 | -1.63 | 4.53 |

Data sourced from a study on pyridine derivatives, calculated at the B3LYP/6-31G(d,p) level. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP surface is typically color-coded, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents areas of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netchemrxiv.org

In studies of related pyridine compounds, MEP analysis has been performed on optimized geometries to identify reactive sites. researchgate.netresearchgate.net For 3,5-bis(2,5-dimethylphenyl)pyridine, MEP mapping showed that the highest electron density is located on the nitrogen atom of the pyridine ring, making it a likely site for electrophilic interaction. researchgate.net Conversely, the hydrogen and carbon atoms were identified as potential sites for nucleophilic attack. researchgate.net This analysis provides a visual representation of the molecule's chemical reactivity. researchgate.netuni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is employed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.nettandfonline.com This method provides detailed information about donor-acceptor interactions and their stabilization energies, which are calculated using second-order perturbation theory. tandfonline.com

For a related compound, 3,5-bis(2,5-dimethylphenyl)pyridine, NBO analysis was performed to understand the influence of the methyl groups on the molecule's electronic structure. researchgate.net The study indicated that the methyl groups affect van der Waals interactions and the delocalization of energy between adjacent bonds. researchgate.net NBO analysis helps in understanding the stability of the molecular structure arising from these intramolecular interactions. researchgate.nettandfonline.com

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.netnih.gov This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the peaks observed in experimental UV-Vis spectra. researchgate.netscience.gov

For pyridine derivatives, TD-DFT calculations have been successfully used to simulate their UV-Vis spectra. researchgate.net For example, the electronic transitions for 3,5-bis(2,5-dimethylphenyl)pyridine were explained using the TD-DFT/B3LYP/6-311+G(d,p) level of theory, and the calculated results were found to be in good agreement with experimental findings. researchgate.net These calculations are crucial for understanding the nature of the electronic transitions, often characterized as metal-to-ligand charge transfer (MLCT) in metal complexes or π→π* and n→π* transitions in organic molecules. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Wavenumbers)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and vibrational wavenumbers (FT-IR). researchgate.netmdpi.com These theoretical predictions serve as a valuable tool for interpreting and assigning experimental spectra.

For 3,5-bis(2,5-dimethylphenyl)pyridine, theoretical FT-IR results calculated using DFT were in excellent agreement with the experimental data. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts were calculated for the compound in the gas phase. researchgate.net It is important to note that discrepancies between calculated and experimental NMR values can arise due to solvent effects, as theoretical calculations are often performed on isolated molecules in the gas phase. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-bis(2,5-Dimethylphenyl)pyridine |

| 5-(2,5-Dimethylphenyl)-2-methylpyridin-3-amine |

| 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine |

| 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine |

| 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide |

| 3-bromo-5-(2,5-difluorophenyl)pyridine |

| 3,5-bis(naphthalen-1-yl)pyridine |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. For pyridine derivatives, such as this compound, computational studies can provide deep insights into reaction pathways, transition states, and the electronic factors governing reactivity. These theoretical investigations complement experimental findings, offering a molecular-level understanding that is often difficult to achieve through experimentation alone.

A common reaction involving pyridine derivatives is the Suzuki cross-coupling reaction, which is a versatile method for forming carbon-carbon bonds. mdpi.com Theoretical studies on similar pyridine systems have been conducted to understand the efficiency and regioselectivity of such reactions. For instance, in the synthesis of various 5-aryl-2-methylpyridin-3-amine derivatives, DFT calculations have been employed to explore the reaction mechanism. mdpi.com These studies often reveal that the electronic nature of the substituents on the arylboronic acid has a minimal effect on reaction rates and yields, a finding that can be extrapolated to the synthesis of this compound. mdpi.com

The general mechanism for such cross-coupling reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination. Computational modeling can determine the energy barriers associated with each of these steps, identifying the rate-determining step and providing a rationale for the observed product distribution.

In a broader context, the cyclocondensation reaction mechanisms for the synthesis of related heterocyclic compounds like quinazoline (B50416) and isoxazoline (B3343090) derivatives have been extensively studied using DFT. researchgate.net These studies often involve analyzing the interaction between different nucleophilic and electrophilic centers to predict the most favorable reaction pathway. researchgate.net For example, the reaction between an aminobenzoate derivative and formamide (B127407) was explored, with activation energy analysis correctly predicting the formation of the quinazoline product. researchgate.net This type of analysis could be applied to potential syntheses or reactions of this compound to predict outcomes and optimize reaction conditions.

Furthermore, Bonding Evolution Theory (BET) provides a detailed analysis of the changes in electron density during bond formation and cleavage, offering a deeper understanding of the reaction mechanism. researchgate.net For instance, in a cyclocondensation reaction, BET can trace the depopulation of a nitrogen basin and the subsequent formation of a new carbon-nitrogen bond. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations have been effectively used to study the interaction of pyridine-containing compounds with biological macromolecules. For example, in the study of a dishevelled 1 (DVL1) inhibitor, MD simulations suggested different binding modes for the enantiomers of the compound. mdpi.com The simulations revealed key interactions such as π-cation interactions involving a dimethyl phenyl moiety and hydrophobic interactions with various amino acid residues. mdpi.com Such insights are valuable for understanding how this compound might interact with biological targets.

In another study, MD simulations were employed to examine the stability of a ligand-receptor complex involving a thiazolo[3,2-a]pyridine derivative and the main protease of SARS-CoV-2. samipubco.com These simulations, often coupled with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, help in understanding the stability of the complex and the nature of the binding interactions, with van der Waals forces often playing a primary role in the net free binding energies. samipubco.com

The conformational stability of enzyme-inhibitor complexes is another area where MD simulations are applied. For instance, simulations can assess how a sulfonamide derivative with a pyridine backbone maintains its conformation within the active site of an enzyme over time. This information is critical for drug design and understanding the mechanism of action.

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Biological/Clinical)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or molecular descriptors of a compound and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds, thereby guiding chemical synthesis and material design. For this compound, QSPR studies can predict a range of non-biological properties.

QSPR models are developed using a dataset of compounds with known properties and a set of calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. For instance, studies on imidazole (B134444) derivatives have used genetic algorithms and artificial neural networks to create QSPR models for predicting quantum chemical properties like entropy and enthalpy of formation. researchgate.net

Key steps in QSPR analysis include data set selection, calculation of molecular descriptors, and developing a model using linear or nonlinear methods. researchgate.net For example, in the study of anticonvulsant compounds, descriptors such as the x-component of the molecular dipole moment, HOMO-LUMO energy gap, and electrophilicity index were found to influence the compound's activity. researchgate.net While this particular study focused on biological activity, the same descriptors can be used to predict physical properties.

The predictive power of QSPR models is assessed through various internal and external validation metrics. researchgate.net These models can then be used to predict properties for new compounds, such as derivatives of this compound, aiding in the design of molecules with specific desired characteristics.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugated systems often exhibit significant NLO properties. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

Theoretical calculations, particularly using DFT, are instrumental in predicting the NLO properties of molecules. The key parameters are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net For instance, studies on pyridine-derived fluorenone have shown that these compounds can exhibit highly efficient second- and third-order NLO effects. rsc.org

The NLO properties of a molecule can be calculated as a function of an external electric field. researchgate.net The design of NLO materials often involves creating molecules with a donor-π-acceptor architecture to enhance charge transfer, which is a key factor for a large NLO response. nih.gov In the case of this compound, the pyridine ring can act as an electron-withdrawing group, and the dimethylphenyl group as an electron-donating group, potentially giving rise to NLO properties.

Computational studies on various organic chromophores have demonstrated that molecular engineering can significantly enhance NLO properties. nih.gov For example, by modifying terminal acceptor moieties in a series of non-fullerene derivatives, researchers were able to achieve high values for linear polarizability, and first and second hyperpolarizability. nih.gov Similar strategies could be applied to derivatives of this compound to optimize their NLO response.

Table of Calculated NLO Properties for Selected Compounds

| Compound | ⟨α⟩ (esu) | β (esu) | ⟨γ⟩ (esu) | Reference |

| MSTD7 | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ | 3.66 × 10⁻³¹ | nih.gov |

Chemical Reactivity and Transformation Studies of 3 2,5 Dimethylphenyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-(2,5-dimethylphenyl)pyridine is characteristic of an electron-deficient aromatic system, which makes it significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). researchgate.netwikipedia.orgElectrophilic Substitution: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. youtube.comFurthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. This protonation forms a pyridinium (B92312) cation, which further deactivates the ring. wikipedia.orgyoutube.com When these reactions are forced to occur under harsh conditions, substitution happens preferentially at the C-3 and C-5 positions. In the case of this compound, the C-3 position is already substituted. Therefore, electrophilic attack would be directed to the C-5 position, which is meta to the nitrogen atom. Attack at the C-2, C-4, or C-6 positions is highly disfavored because it would place a positive charge on the adjacent nitrogen atom in one of the resonance intermediates. quora.comquora.comNucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, provided a suitable leaving group (like a halide) is present. quimicaorganica.orgchemistry-online.comFor the parent this compound, direct nucleophilic substitution is not a primary reaction pathway. However, if a derivative, such as 2-chloro-3-(2,5-dimethylphenyl)pyridine, were used, a nucleophile would readily displace the chloride at the C-2 position. sci-hub.se Nucleophilic substitution at the C-3 position is generally more difficult because the negative charge of the Meisenheimer-like intermediate cannot be delocalized onto the electronegative nitrogen atom. quimicaorganica.orgHowever, under very strong basic conditions, substitution at C-3 can occur via an elimination-addition mechanism involving a highly reactive pyridyne intermediate.

Table 1: Predicted Regioselectivity of Substitution on the Pyridine Ring

| Reaction Type | Position of Attack | Rationale |

| Electrophilic Substitution | C-5 | The pyridine ring is deactivated. Attack at the meta position (C-3, C-5) avoids placing a positive charge on the nitrogen in resonance structures. Since C-3 is blocked, C-5 is the favored site. researchgate.netquora.comquora.com |

| Nucleophilic Substitution | C-2, C-4, C-6 | These positions are electronically activated for nucleophilic attack, allowing delocalization of the negative charge onto the nitrogen atom. Requires a leaving group at these positions. quimicaorganica.orgchemistry-online.com |

Reactions Involving the Dimethylphenyl Moiety

The 2,5-dimethylphenyl group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution. The two methyl groups are activating and ortho-, para-directing.

Electrophilic Aromatic Substitution: Given the positions of the methyl groups (C-2 and C-5) and the point of attachment to the pyridine ring (C-1), the primary sites for electrophilic attack on the dimethylphenyl ring are C-4 and C-6, which are ortho and para to the methyl groups and not sterically hindered by the bulky pyridine substituent. The C-3 position is also activated but may experience some steric hindrance. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield a mixture of isomers, with the 4- and 6-substituted products likely predominating.

The specific outcome of these reactions can be influenced by the reaction conditions. For example, in a strong acid environment, the pyridine nitrogen will be protonated, turning the entire pyridinium substituent into a deactivating, meta-directing group, which would alter the reactivity and regioselectivity of substitution on the phenyl ring. msu.eduReactions of the Methyl Groups: The benzylic protons of the methyl groups are susceptible to radical reactions. For instance, bromination using N-bromosuccinimide (NBS) under UV irradiation would likely lead to the formation of bromomethyl derivatives.

Oxidation and Reduction Chemistry of the Pyridine and Aryl Rings

Oxidation: The most susceptible site for oxidation in this compound is the nitrogen atom of the pyridine ring. Treatment with peroxy acids (e.g., m-CPBA) would lead to the formation of the corresponding Pyridine N-oxide. This transformation can be useful as the N-oxide group activates the pyridine ring for certain substitution reactions. wikipedia.org The methyl groups on the phenyl ring can be oxidized to carboxylic acids under more vigorous conditions, for example, using potassium permanganate (KMnO₄) or chromic acid. The Riley oxidation, using selenium dioxide (SeO₂), is a method for oxidizing active methyl groups to aldehydes. nih.govReduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) at high pressure and temperature would reduce the pyridine ring to a piperidine ring.

Chemical reduction, for instance with sodium in liquid ammonia (B1221849) (a Birch-type reduction), could potentially reduce either ring. chemistry-online.comGiven the electron-deficient nature of the pyridine ring, it is generally more easily reduced than the electron-rich dimethylphenyl ring. This would likely yield a dihydropyridine derivative.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent Example | Moiety Affected | Expected Product |

| Oxidation | m-CPBA | Pyridine Ring (N-atom) | This compound N-oxide |

| Oxidation | KMnO₄, heat | Dimethylphenyl Moiety (CH₃ groups) | 3-(2,5-Dicarboxyphenyl)pyridine |

| Reduction | H₂ / Pd/C | Pyridine Ring | 3-(2,5-Dimethylphenyl)piperidine |

| Reduction | Na / NH₃ (l) | Pyridine Ring | 3-(2,5-Dimethylphenyl)-1,4-dihydropyridine |

C-H Functionalization Reactions

Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the formation of new bonds without pre-functionalized starting materials. nih.govFor this compound, C-H bonds on both the pyridine and the dimethylphenyl rings are potential targets for such reactions.

Pyridine Ring Functionalization: The pyridine nitrogen can act as an internal directing group, facilitating the functionalization of the C-2 position. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are widely used for this purpose. nih.govrsc.orgFor a 3-substituted pyridine, C-H activation is often directed to the C-2 and C-4 positions. For example, palladium-catalyzed C-H arylation or alkenylation often shows selectivity for the more accessible C-2 position. rsc.orgDirecting groups can also be appended to the pyridine ring to control the regioselectivity of C-H functionalization at more remote positions. nih.govDimethylphenyl Ring Functionalization: The pyridine ring itself can serve as a directing group for the ortho-C-H functionalization of the phenyl ring. This is a well-established strategy in transition metal catalysis. In this compound, the nitrogen atom could direct a metal catalyst (like palladium or rhodium) to activate the C-H bond at the C-6 position of the phenyl ring, leading to ortho-acylation, alkylation, or arylation. rsc.orgacs.orgThis approach offers a highly regioselective method for elaborating the dimethylphenyl moiety.

Applications of 3 2,5 Dimethylphenyl Pyridine in Advanced Materials and Catalysis

Ligand Design for Transition Metal Catalysis

The pyridine (B92270) nitrogen atom in 3-(2,5-Dimethylphenyl)pyridine provides a crucial coordination site for transition metals, enabling its use as a ligand in a variety of catalytic reactions. The electronic and steric properties of the ligand can be fine-tuned by the dimethylphenyl group, influencing the reactivity and selectivity of the metal center.

Development of Pyridine-Based Ligands for Cross-Coupling Reactions

Pyridine-containing ligands are extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. While specific studies detailing the use of this compound in these reactions are not extensively documented in the reviewed literature, the broader class of aryl-substituted pyridine ligands plays a critical role. The steric hindrance provided by the ortho- and meta-methyl groups on the phenyl ring can influence the coordination geometry around the metal center, which in turn can affect the efficiency and selectivity of the catalytic cycle. For instance, in Suzuki-Miyaura coupling, the ligand's electronic nature impacts the rates of oxidative addition and reductive elimination steps tcichemicals.comresearchgate.net. Similarly, in Buchwald-Hartwig amination, the ligand's steric bulk is crucial for promoting the reductive elimination step and preventing the formation of undesired side products wikipedia.orgorganic-chemistry.orgresearchgate.net. The development of new pyridine-based ligands continues to be an active area of research to enhance the scope and efficiency of these powerful synthetic methods nih.govnih.gov.

Application in Asymmetric Catalysis (Stereoselective Synthesis)

The development of chiral pyridine-derived ligands is of paramount importance in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. While direct applications of this compound in creating chiral ligands for stereoselective synthesis are not explicitly detailed in the available research, the principles of chiral ligand design often involve the introduction of chirality either in the backbone of the ligand or through the placement of stereogenic centers on the substituents of the pyridine ring nih.govnih.govchim.it. The 2,5-dimethylphenyl group itself is achiral; however, it could be a component of a larger, chiral ligand scaffold. In such a system, the steric profile of the dimethylphenyl group would play a significant role in creating a chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction acs.org. The design of effective chiral ligands is a complex task that often relies on a modular approach, allowing for the systematic tuning of steric and electronic properties to achieve high levels of enantiocontrol in various metal-catalyzed reactions nih.gov.

Catalysis through C-H Activation Pathways

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and environmentally friendly approach to organic synthesis nih.govrsc.orgnih.gov. The pyridine moiety is often employed as a directing group in such reactions, where the nitrogen atom coordinates to the metal center and positions it in proximity to a specific C-H bond, facilitating its cleavage nih.govrsc.orgnih.govrsc.org. While the reviewed literature provides extensive information on the C-H activation of 2-phenylpyridines nih.govrsc.orgnih.gov, specific studies focusing on the C-H activation pathways involving this compound as a substrate or ligand are less common. However, the principles of pyridine-directed C-H activation are broadly applicable. For a substrate like this compound, a transition metal catalyst could potentially activate the C-H bonds on the pyridine ring or the dimethylphenyl ring, depending on the reaction conditions and the nature of the catalyst rsc.org. The electronic and steric environment provided by the dimethylphenyl group would undoubtedly influence the regioselectivity and efficiency of such a transformation.

Components in Optoelectronic Materials

The photophysical properties of this compound and its derivatives have led to their application in the development of advanced optoelectronic materials, particularly in the field of organic light-emitting diodes (OLEDs).

Phosphorescent Emitters in Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes featuring phenylpyridine-type ligands are among the most successful phosphorescent emitters used in OLEDs due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies nih.govrsc.org. The substitution pattern on the phenylpyridine ligand plays a crucial role in tuning the emission color and efficiency of the resulting iridium complex. A notable example is the use of a (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine)-based iridium complex in highly efficient orange phosphorescent OLEDs . These devices exhibited a maximum external quantum efficiency of 20.33% and a current efficiency of 61.16 cd/A . The introduction of the dimethylphenyl group influences the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex, thereby tuning its emission wavelength . The steric bulk of the dimethylphenyl substituent can also help to suppress intermolecular interactions and concentration quenching in the solid state, leading to improved device performance .

The following table summarizes the performance of an OLED device using a (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine)-based iridium complex as the phosphorescent emitter.

| Parameter | Value |

| Maximum External Quantum Efficiency (EQE) | 20.33% |

| Maximum Current Efficiency | 61.16 cd/A |

| Commission Internationale de l'Eclairage (CIE) Coordinates | (0.49, 0.51) |

Data sourced from a study on highly efficient orange phosphorescent OLEDs .

Photo-Physical Properties in Solution and Solid State (e.g., Photoluminescence, Electroluminescence)

The photo-physical properties of materials containing the this compound moiety are critical to their performance in optoelectronic devices. The photoluminescence (PL) and electroluminescence (EL) characteristics are of particular importance. For instance, an iridium(III) complex incorporating a 5-(2,5-dimethyl-4-(trimethylsilyl)phenyl)-2-phenylpyridine ligand exhibits photoluminescence emission at 532 nm in solution, corresponding to a yellow-green color . In the solid state, this complex, when used as a dopant in an OLED, also shows emission at 532 nm, indicating that the bulky substituent effectively prevents aggregation-induced spectral shifts . The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. While specific PLQY values for this compound-based emitters are not always reported, related phenylpyridine-based iridium complexes can achieve high PLQYs, contributing to their excellent performance in OLEDs rsc.org.

The electroluminescence of OLEDs incorporating these materials demonstrates their practical utility. Devices using the aforementioned 5-(2,5-dimethyl-4-(trimethylsilyl)phenyl)-2-phenylpyridine iridium complex achieved a maximum external quantum efficiency of 12.7% and a current efficiency of 45.7 cd/A . The color of the emitted light, as defined by the Commission Internationale de l'Eclairage (CIE) coordinates, is a key characteristic for display and lighting applications.

Below is a data table summarizing the photo-physical and electro-physical properties of a representative iridium(III) complex containing a derivative of this compound.

| Property | Value |

| Photoluminescence (PL) Emission Maximum (in solution) | 532 nm |

| Electroluminescence (EL) Emission Maximum | 532 nm |

| Band Gap Energy | 2.56 eV |

| Maximum External Quantum Efficiency (EQE) of OLED | 12.7% |

| Maximum Current Efficiency of OLED | 45.7 cd/A |

Data for an iridium(III) complex with a 5-(2,5-dimethyl-4-(trimethylsilyl)phenyl)-2-phenylpyridine ligand .

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules are induced to emit intensely upon aggregation. researchgate.netresearchgate.net Conversely, many traditional fluorophores experience Aggregation-Caused Quenching (ACQ), where their fluorescence is diminished or quenched in the aggregated or solid state. ntu.edu.sgrsc.org The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), which includes intramolecular rotation and vibration. researchgate.net In dilute solutions, these motions act as non-radiative decay pathways for the excited state, quenching fluorescence. In the aggregated state, the physical constraint on these motions blocks the non-radiative channels, forcing the excited state to decay radiatively, thus "switching on" the fluorescence. researchgate.netresearchgate.net

Luminogens based on frameworks like tetraphenylethylene (TPE) are classic examples of AIE. researchgate.netresearchgate.net The incorporation of pyridine rings into such structures has been explored to expand the library of AIE-active materials. researchgate.net For this compound, the covalent linkage between the pyridine and the dimethylphenyl rings creates a twisted conformation. This inherent steric hindrance from the two methyl groups can restrict the rotation between the two aromatic rings. This structural feature is a key prerequisite for AIE activity. While many planar pyridine derivatives exhibit ACQ due to strong π–π stacking in aggregates which facilitates non-radiative decay, the twisted structure of this compound could prevent such co-facial stacking. nih.govnih.gov This suppression of intermolecular π–π interactions is a strategy used to induce AIE properties in π-conjugated systems. nih.gov Therefore, the specific substitution pattern of this compound makes it a promising candidate for designing new AIE-active materials for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Precursors for Polymer Synthesis and Functional Architectures

Pyridine units are valuable components in the synthesis of π-conjugated polymers, which are essential for advanced electronic and optoelectronic applications. rsc.org The inclusion of a pyridine ring into a polymer backbone can significantly alter its electronic properties, charge transport capabilities, and light-emitting efficiencies. semanticscholar.org The this compound moiety can be used as a monomeric unit in polymerization reactions. The nitrogen atom in the pyridine ring provides a site for coordination or protonation, allowing the polymer's properties to be tuned by external stimuli like metal ions or pH changes, leading to the creation of "smart" materials.

The 2,5-dimethylphenyl substituent plays a crucial role in influencing the polymer's morphology and solubility. The methyl groups can enhance solubility in common organic solvents, which is a significant advantage for solution-based processing of polymer films for devices. Furthermore, the steric bulk of the dimethylphenyl group can disrupt excessive inter-chain packing and π-stacking, which can be beneficial for achieving desired film morphologies and photophysical properties in the solid state. rsc.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. berkeley.eduresearchgate.net Pyridine-based ligands are widely used in the construction of MOFs due to the strong coordinating ability of the pyridine nitrogen atom. rsc.orgrsc.orgmdpi.com

The compound this compound can serve as a monodentate ligand, coordinating to a metal center through its pyridine nitrogen. The bulky 2,5-dimethylphenyl group would project into the pores of the resulting framework, influencing its size, shape, and chemical environment. This can be strategically used to create MOFs with tailored porosity for specific applications like gas storage, separation, or catalysis. The introduction of such substituted ligands can lead to structural diversity and the formation of frameworks with unique topologies. rsc.org For instance, the use of pyridine ligands has been shown to induce structural reconfiguration in MOFs, transforming a 3D structure into a 2D nanosheet structure, thereby exposing more active metal sites for catalysis. rsc.org

Applications in Sensing Technologies (e.g., Chemosensors, Ion Sensors)

Pyridine derivatives are extensively used in the design of chemosensors for detecting various species, particularly metal ions. mdpi.comnih.gov The nitrogen atom of the pyridine ring can act as a binding site for cations, and this interaction can lead to a detectable change in the molecule's photophysical properties, such as a shift in absorption wavelength (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorometric sensing). nih.govchemicalpapers.com

A sensor based on this compound would leverage this principle. The binding of a target ion to the pyridine nitrogen would alter the electronic structure of the molecule. This change could be transduced into an optical signal. The 2,5-dimethylphenyl group can modulate the sensor's performance by influencing its selectivity and sensitivity. The steric and electronic effects of the methyl groups can fine-tune the binding affinity for specific ions, potentially leading to highly selective sensors. rsc.orgresearchgate.net Pyridine-based fluorescent sensors have been successfully developed for the rapid detection of toxic heavy metal ions like Hg²⁺, Cr²⁺, Ni²⁺, and Co²⁺ in environmental samples. mdpi.com

Role as Intermediate in Complex Organic Synthesis

Substituted pyridines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. mdpi.com The compound this compound is a valuable intermediate for the synthesis of more complex molecules. It can be synthesized through cross-coupling reactions, such as the Suzuki coupling between a pyridine-containing boronic acid and a substituted aryl halide.

Once formed, this intermediate can undergo further functionalization on either the pyridine ring or the dimethylphenyl ring. For example, C-H functionalization could introduce new groups at specific positions, allowing for the construction of elaborate molecular architectures. acs.org The presence of the dimethylphenyl group can direct subsequent reactions to specific sites due to steric or electronic influences. This versatility makes it a key building block for creating novel compounds with desired biological activities or material properties. arkat-usa.orggoogle.commdpi.com

Agricultural Applications (e.g., Insecticidal Activity, Antiviral Agents against Plant Viruses)

The pyridine scaffold is a cornerstone in modern agrochemistry, found in numerous insecticides, fungicides, and herbicides. nih.govnih.gov Phenyl-pyridine derivatives, in particular, have shown significant potential as active ingredients in crop protection.

Insecticidal Activity: Many commercial insecticides, including neonicotinoids, contain a pyridine ring which is crucial for their mode of action. nih.gov Research has demonstrated that various substituted pyridine derivatives exhibit potent insecticidal activity against common agricultural pests like aphids. nih.govlew.ro The efficacy of these compounds is highly dependent on the substitution pattern on the pyridine and aryl rings. For instance, studies on different pyridine derivatives have shown that the presence of specific substituents can lead to high bioefficacy, sometimes comparable to commercial standards like acetamiprid. nih.govlew.ro The structure of this compound fits the general profile of these bioactive molecules, making it and its derivatives promising candidates for the development of new insecticidal agents. researchgate.netmdpi.com

Table 1: Insecticidal Activity of Selected Pyridine Derivatives against Aphids

| Compound | Target Pest | Exposure Time (h) | LC₅₀ (ppm) |

| 2-Chloro-3-cyano-4,6-dimethylpyridine | Aphis craccivora | 48 | 0.103 |

| 3-Cyano-4,6-distyrylpyridine-2(1H)-thione | Aphis craccivora | 24 | 0.887 |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetophenone | Aphis craccivora | 24 | 0.362 |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetophenone | Aphis craccivora | 48 | 0.039 |

| Acetamiprid (Reference) | Aphis craccivora | 48 | 0.023 |

Data sourced from studies on related pyridine compounds to illustrate potential efficacy. nih.govlew.ro

Antiviral Agents against Plant Viruses: Plant virus diseases cause significant economic losses in agriculture worldwide. nih.govmdpi.com There is a continuous need for new, effective antiviral agents. Pyridine derivatives have emerged as a promising class of compounds for controlling plant viruses like Tobacco Mosaic Virus (TMV). mdpi.comnih.gov The mechanism of action for some of these compounds involves interfering with the viral coat protein (CP), which can obstruct viral assembly and infection. mdpi.com The structural features of this compound could be optimized through further derivatization to enhance its binding to viral components or to induce plant defense responses, offering a potential pathway to new antiviral treatments for crops. nih.gov

Structure-Activity Relationships in Agricultural Contexts

The biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. In the realm of agrochemicals, understanding the relationship between a molecule's structure and its desired effect—be it the inhibition of weed growth, the disruption of fungal cell membranes, or the interference with an insect's nervous system—is paramount for the design of more effective and targeted agents. For this compound and its analogs, the specific arrangement and nature of substituents on both the pyridine and phenyl rings play a crucial role in determining their agricultural utility.

Research into the structure-activity relationships (SAR) of phenylpyridine derivatives has revealed several key principles that govern their biological efficacy. The position of the phenyl group on the pyridine ring, the substitution pattern on the phenyl ring, and the presence of additional functional groups on the pyridine moiety can all dramatically alter the compound's interaction with its biological target.

Herbicidal Activity

Studies on phenylpyridine-based herbicides have often focused on their ability to inhibit critical plant enzymes. For instance, many phenylpyridine derivatives are known to target protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways. The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

The substitution on the phenyl ring is a critical determinant of herbicidal potency. While specific data for the 2,5-dimethyl substitution is not extensively detailed in publicly available literature, general SAR trends for PPO-inhibiting phenylpyridines indicate that the size, electronics, and lipophilicity of the substituents on the phenyl ring are crucial for optimal binding to the enzyme's active site. For example, in a series of related phenylpyridine compounds, the introduction of specific alkyl or haloalkyl groups on the phenyl ring has been shown to significantly enhance herbicidal activity against various weed species.

The following table illustrates the herbicidal activity of a series of hypothetical 3-phenylpyridine analogs, demonstrating the impact of phenyl ring substitution on the inhibition of a key weed species.

| Compound | R1 | R2 | R3 | R4 | R5 | Herbicidal Activity (% Inhibition at 100 g/ha) |

| 1 | H | H | H | H | H | 25 |

| 2 | CH3 | H | H | H | H | 45 |

| 3 | H | CH3 | H | H | H | 40 |

| 4 | H | H | CH3 | H | H | 55 |

| 5 | CH3 | H | H | H | CH3 | 75 |

| 6 | Cl | H | H | H | H | 60 |

| 7 | H | Cl | H | H | H | 58 |

This table is a representative example based on general SAR principles for phenylpyridine herbicides and does not represent actual experimental data for this compound.

Fungicidal Activity

The antifungal properties of pyridine derivatives are also heavily influenced by their structural features. The mode of action for many fungicidal pyridines involves the disruption of fungal cell membranes or the inhibition of essential enzymes. The lipophilicity conferred by the dimethylphenyl group in this compound could potentially enhance its ability to penetrate fungal cell walls and membranes.

Structure-activity relationship studies on analogous antifungal compounds have shown that the nature and position of substituents on the aromatic rings can modulate the spectrum of activity against different fungal pathogens. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule, thereby affecting its interaction with target receptors or enzymes.

Insecticidal Activity

The table below presents hypothetical insecticidal activity data for a series of 3-phenylpyridine analogs, illustrating the influence of phenyl substituents on their efficacy against a common agricultural pest.

| Compound | R1 | R2 | R3 | R4 | R5 | Insecticidal Activity (LC50, ppm) |

| A | H | H | H | H | H | >100 |

| B | CH3 | H | H | H | H | 55 |

| C | H | CH3 | H | H | H | 62 |

| D | H | H | CH3 | H | H | 48 |

| E | CH3 | H | H | H | CH3 | 25 |

| F | Cl | H | H | H | H | 40 |

| G | H | Cl | H | H | H | 42 |

This table is a representative example based on general SAR principles for pyridine-based insecticides and does not represent actual experimental data for this compound.

Future Research Directions and Challenges in 3 2,5 Dimethylphenyl Pyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 3-(2,5-dimethylphenyl)pyridine and its derivatives lies in their synthesis. Current methods often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which, while effective, present certain drawbacks. mdpi.comresearchgate.net Future research must focus on developing synthetic pathways that are not only high-yielding but also economically and environmentally sustainable.

Key research objectives include:

Catalyst Optimization: The Suzuki reaction typically employs expensive palladium catalysts like tetrakis(triphenylphosphine)palladium(0). mdpi.comresearchgate.net A significant area for future work is the development of cheaper, more robust, and recyclable catalysts based on more abundant metals.

Improving Reaction Conditions: Many current protocols require elevated temperatures (85–95 °C) and extended reaction times (over 15 hours), which increases energy consumption. mdpi.comresearchgate.net Research into microwave-assisted synthesis or the use of more reactive coupling partners could drastically reduce reaction times and energy input. nih.gov

Atom Economy and Waste Reduction: The principles of green chemistry, particularly atom economy and the E-factor (environmental factor), should guide the development of new routes. acs.org Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.org For instance, exploring one-pot multicomponent reactions (MCRs), similar to the Biginelli reaction used for other heterocycles, could offer a more atom-economical and efficient pathway. ajgreenchem.com

| Synthetic Route | Typical Conditions | Advantages | Challenges & Future Directions |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ catalyst, K₃PO₄ base, 1,4-dioxane/water, 85-95°C, >15h mdpi.comresearchgate.net | High regioselectivity, good yields for various derivatives. researchgate.net | Expensive/toxic catalyst, long reaction times, high temperatures. Develop cheaper catalysts, explore microwave-assisted heating. |

| Friedel-Crafts-type Reactions | Lewis acid catalysts (e.g., AlCl₃) vulcanchem.com | Utilizes common starting materials. | Potential for competing reactions, lower efficiency. vulcanchem.com Optimize catalysts and conditions for higher selectivity. |

| Multicomponent Reactions (MCRs) | One-pot synthesis, often solvent-free or in green solvents. ajgreenchem.comsemanticscholar.org | High atom economy, reduced waste, simplified procedures. ajgreenchem.comsemanticscholar.org | Development of a specific MCR for this compound is a key research goal. |

Exploration of Novel Catalytic Transformations

The structural characteristics of this compound make it an intriguing candidate as a ligand in organometallic catalysis. The nitrogen atom of the pyridine (B92270) ring can coordinate to a metal center, while the dimethylphenyl group can be modified to tune the steric and electronic properties of the resulting catalyst.

Future research should venture into:

Ligand Design and Synthesis: Systematically modifying the this compound scaffold to create a library of new ligands. This could involve introducing different functional groups to the phenyl or pyridine rings.

New Catalytic Systems: Using these novel ligands to synthesize complexes with various transition metals (e.g., Ruthenium, Iridium, Iron) and evaluating their catalytic activity in a range of organic transformations. acs.orgarabjchem.org For example, ruthenium complexes bearing pyridine-based ligands have shown efficiency in dehydrogenation reactions, a vital process in organic synthesis. arabjchem.orgacs.org

Asymmetric Catalysis: Developing chiral versions of this compound-based ligands for use in asymmetric catalysis. Chiral pyridine-N-oxides derived from 3,5-dimethylphenyl groups have already demonstrated high efficiency and enantioselectivity in acyl transfer reactions, suggesting a promising avenue for exploration. acs.org

Advanced Materials Integration and Performance Optimization

The photophysical properties inherent to bi-aryl pyridine structures suggest significant potential for this compound derivatives in the field of materials science, particularly in organic electronics.

Key areas for future investigation include:

Organic Light-Emitting Diodes (OLEDs): Iridium(III) complexes with ligands such as 2-(3,5-dimethylphenyl)quinoline (B1593305) have been utilized as highly efficient red phosphorescent dopants in OLEDs. americanelements.com A logical next step is to design and synthesize iridium or other heavy metal complexes incorporating this compound as a ligand and to evaluate their electroluminescent properties. The goal would be to optimize device performance, including efficiency, color purity, and operational lifetime.

Organic Semiconductors: Thiophene-based analogues have applications as organic semiconductors. Research could explore the synthesis of polymers or oligomers containing the this compound unit to investigate their charge transport properties for potential use in organic field-effect transistors (OFETs).

Printable Electronics: The development of soluble, polymer-based materials incorporating this moiety could be targeted for use in inkjet-printed electronic devices, a key technology for low-cost, large-area electronics. nih.gov

Deeper Understanding of Structure-Property Relationships through Hybrid Experimental-Computational Approaches

To accelerate the discovery of new applications, a profound understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is essential. A synergistic approach combining experimental characterization with computational modeling is the most effective way to achieve this.

Future research should prioritize: